Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound belonging to the quinolone family Quinolones are known for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of ethyl cyanoacetate with an appropriate quinoline derivative under specific conditions. One common method involves the use of a base, such as sodium ethoxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Uniqueness
Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its cyano group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .
Properties
Molecular Formula |
C13H10N2O3 |
---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
ethyl 7-cyano-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H10N2O3/c1-2-18-13(17)10-7-15-11-5-8(6-14)3-4-9(11)12(10)16/h3-5,7H,2H2,1H3,(H,15,16) |
InChI Key |
JKCITQDSMFGBFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C#N |
Origin of Product |
United States |
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